molecular formula C14H14O5 B13697170 Benzyl 2-Oxo-5-propyl-1,3-dioxole-4-carboxylate

Benzyl 2-Oxo-5-propyl-1,3-dioxole-4-carboxylate

Cat. No.: B13697170
M. Wt: 262.26 g/mol
InChI Key: XNUKHROHTQQIDY-UHFFFAOYSA-N
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Description

Benzyl 2-Oxo-5-propyl-1,3-dioxole-4-carboxylate is an organic compound with the molecular formula C14H14O5 and a molecular weight of 262.26 g/mol . This compound belongs to the class of dioxole derivatives, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-Oxo-5-propyl-1,3-dioxole-4-carboxylate typically involves the reaction of benzyl alcohol with 2-oxo-5-propyl-1,3-dioxole-4-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate esterification .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-Oxo-5-propyl-1,3-dioxole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Benzyl 2-Oxo-5-propyl-1,3-dioxole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-Oxo-5-propyl-1,3-dioxole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-Oxo-5-propyl-1,3-dioxole-4-carboxylate is unique due to its specific propyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored activities for specific applications .

Properties

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

benzyl 2-oxo-5-propyl-1,3-dioxole-4-carboxylate

InChI

InChI=1S/C14H14O5/c1-2-6-11-12(19-14(16)18-11)13(15)17-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3

InChI Key

XNUKHROHTQQIDY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(OC(=O)O1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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